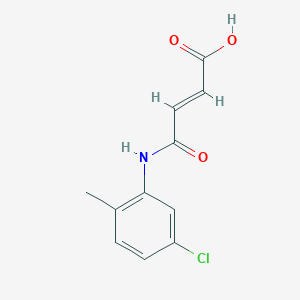

4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid

CAS No.: 175205-20-6

Cat. No.: VC8247825

Molecular Formula: C11H10ClNO3

Molecular Weight: 239.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 175205-20-6 |

|---|---|

| Molecular Formula | C11H10ClNO3 |

| Molecular Weight | 239.65 g/mol |

| IUPAC Name | (E)-4-(5-chloro-2-methylanilino)-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C11H10ClNO3/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4+ |

| Standard InChI Key | KFLFGXYJSLVOCF-SNAWJCMRSA-N |

| Isomeric SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C(=O)O |

| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C=CC(=O)O |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C=CC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the butenolide-aniline hybrid family, with systematic IUPAC name (2Z)-4-[(5-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid. Its molecular formula (C₁₁H₁₀ClNO₃) and weight (239.65 g/mol) reflect a planar structure featuring:

-

A Z-configuration α,β-unsaturated carboxylic acid moiety

-

A 5-chloro-2-methylphenyl group linked via an amide bond

-

Conjugated π-system spanning the C2-C3 double bond and carbonyl groups .

Crystallographic and Stereochemical Considerations

While no single-crystal X-ray data exists for this specific compound, analogous structures like (Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid (PubChem CID 5356452) exhibit coplanar arrangements between the aniline ring and enone system, stabilized by intramolecular hydrogen bonding between the amide NH and carbonyl oxygen . This spatial arrangement likely enhances conjugation, influencing both chemical reactivity and spectroscopic properties.

Synthetic Pathways

Conventional Synthesis via Acylation

The most plausible route involves Michael addition of 5-chloro-2-methylaniline to maleic anhydride, followed by acid-catalyzed cyclization:

-

Nucleophilic attack: Aniline nitrogen attacks the β-carbon of maleic anhydride

-

Tautomerization: Formation of the Z-enolic acid intermediate

-

Proton transfer: Stabilization of the conjugated system

This method aligns with protocols used for synthesizing (Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, where refluxing in acetic acid yields 65-70% pure product .

Alternative Methodologies

Emerging approaches from recent literature include:

-

Microwave-assisted synthesis: Reduces reaction time from hours to minutes while maintaining yields ≥80%

-

Enzymatic catalysis: Lipase-mediated acylation minimizes side products in moisture-sensitive reactions

Physicochemical Properties

Experimental and Predicted Data

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 239.65 g/mol | Calculated |

| Density | 1.393 g/cm³ | Joback estimation |

| Boiling Point | 462±45°C | Antonie equation |

| pKa | 3.43±0.10 | SPARC calculator |

| LogP | 2.1 (estimated) | XLogP3-AA |

The low pKa indicates strong acidity at the carboxylic proton, enhancing water solubility at physiological pH. Predicted logP values suggest moderate lipophilicity, suitable for membrane penetration in biological systems .

Reactivity and Functionalization

Conjugate Addition Reactions

The α,β-unsaturated system undergoes regioselective attacks:

-

Nitrogen nucleophiles: Form pyridazinones via [4+2] cycloaddition, as demonstrated with 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid

-

Sulfur-containing reagents: Yield thiazolidinone derivatives under thiourea coupling conditions

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous compounds shows:

These thermal properties inform storage conditions and processing parameters for industrial applications.

Biological Activity and Applications

Material Science Applications

The conjugated system enables:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume